molecular formula C8H11Br3N2O2 B2914174 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide CAS No. 2551115-00-3

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

Cat. No.: B2914174
CAS No.: 2551115-00-3
M. Wt: 406.9
InChI Key: LYSFBTHVGOBJTO-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide (C₈H₁₁Br₃N₂O₂; MW 406.90 g/mol) is a brominated amino acid derivative characterized by a pyridine ring substituted with bromine at the 2-position and an alanine backbone. The dihydrobromide salt enhances its stability and solubility compared to the free base form (C₈H₉BrN₂O₂; MW 245.07 g/mol) .

Properties

IUPAC Name

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFBTHVGOBJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomers: Bromopyridine Substitution Patterns

  • 2-Amino-3-(6-bromopyridin-3-yl)propanoic Acid (CAS: 32938-58-2): The bromine atom is located at the 3-position of the pyridine ring instead of the 2-position. Key Difference: Positional isomerism alters electronic properties and steric interactions. The 3-bromo derivative may exhibit distinct reactivity in coupling reactions or binding to biological targets compared to the 2-bromo analogue .

Halogenated Amino Acids with Heterocyclic Moieties

  • 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic Acid (5-Bromotryptophan): Contains a brominated indole ring instead of pyridine. Biological Relevance: Indole derivatives are precursors to neurotransmitters (e.g., serotonin) and exhibit neuroactivity. Bromination may enhance binding to proteins or enzymes .
  • 2-Amino-3-(thiophen-2-yl)propanoic Acid: Replaces pyridine with a thiophene ring. Functional Impact: Thiophene’s sulfur atom introduces different electronic and solubility properties. This compound has been studied in biocatalytic transformations, highlighting its utility in asymmetric synthesis .

Salt Forms and Physicochemical Properties

  • Dihydrobromide vs. Hydrochloride Salts :
    • Example: (6-Bromo-N-piperidin-3-ylpyridin-2-amine) hydrochloride (CAS: 1185319-74-7) .
    • Key Insight : Dihydrobromide salts (e.g., the target compound) generally have higher molecular weights and may exhibit different crystallization behaviors compared to hydrochlorides. Bromide counterions can influence solubility in polar solvents .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Salt Form
Target Compound C₈H₁₁Br₃N₂O₂ 406.90 Pyridine-2 Dihydrobromide
2-Amino-3-(6-bromopyridin-3-yl)propanoic Acid C₈H₉BrN₂O₂ 245.07 Pyridine-3 Free Base
5-Bromotryptophan C₁₁H₁₀BrN₂O₂ 282.11 Indole-5 Free Acid
(6-Bromo-N-piperidin-3-ylpyridin-2-amine) HCl C₁₀H₁₅ClBrN₃ 292.61 Pyridine-2 Hydrochloride

Biological Activity

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide (CAS: 2411195-51-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C8H10Br2N2O2C_8H_{10}Br_2N_2O_2, and it has a molecular weight of approximately 294.99 g/mol.

The biological activity of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the bromine atom may enhance binding affinity to specific receptors, potentially affecting neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Activity : A study investigated the effects of brominated pyridine derivatives on cancer cell lines. Results indicated that compounds similar to 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15.4
    HeLa (Cervical)12.8
    A549 (Lung)20.5
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival.

Pharmacological Studies

A pharmacological study assessed the compound's effects on neurotransmitter release in vitro. The results indicated that it could modulate the release of dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Safety and Toxicology

Safety assessments have indicated that while the compound shows promising biological activity, further studies are required to establish its safety profile. Toxicological evaluations have highlighted potential irritant effects but no significant systemic toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative of 6-bromopyridine and an amino acid precursor. Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a polar solvent (e.g., DMF) under inert atmosphere . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Post-synthesis purification involves crystallization or chromatography to achieve >98% purity, as validated by HPLC .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard .
  • Stereochemistry : Employ chiral chromatography (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Confirm configurations via polarimetry or X-ray crystallography if single crystals are obtainable .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy (e.g., δ ~7.5–8.5 ppm for bromopyridine protons ) are critical.

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology :

  • Solubility : Test solubility in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 7.4). The dihydrobromide salt enhances aqueous solubility compared to the free base .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Store lyophilized powder at -20°C under argon to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data arising from diastereomer formation be resolved?

  • Methodology :

  • Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., 25–60°C in D₂O) to observe coalescence of proton signals, indicating interconverting diastereomers .
  • Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via LC-MS to distinguish stereoisomers .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for candidate stereoisomers .

Q. What strategies optimize reaction yields in bromopyridine-functionalized amino acid synthesis?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields (e.g., 85% vs. 60%) by using microwave irradiation at 100°C .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during bromination. Deprotect with TFA post-synthesis .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to minimize dehalogenation byproducts .

Q. How can computational methods predict biological activity or binding modes of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
  • QSAR Modeling : Train models on structurally similar bromopyridine derivatives to predict IC₅₀ values for enzyme inhibition .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

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